molecular formula C23H41N9O7S B12375447 Gmprga

Gmprga

Cat. No.: B12375447
M. Wt: 587.7 g/mol
InChI Key: UEXOULUZVZYKES-VGWMRTNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

GMPRGA is synthesized from Spbeta phages. The synthetic route involves the identification and isolation of spAimR within the bacterial cytosol . The compound is then purified and stored under specific conditions to maintain its stability. The powder form of this compound should be kept at -20°C for up to three years, while in solvent, it should be stored at -80°C for up to one year .

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation processes using bacterial cultures infected with Spbeta phages. The phages are harvested, and the this compound is extracted and purified using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

GMPRGA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to GMPRGA include:

Uniqueness

This compound is unique due to its specific interaction with spAimR and its role in triggering lysogeny in bacterial cells. This makes it a valuable tool for studying bacterial-phage interactions and developing antibacterial therapies .

Properties

Molecular Formula

C23H41N9O7S

Molecular Weight

587.7 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C23H41N9O7S/c1-13(22(38)39)29-18(34)12-28-19(35)14(5-3-8-27-23(25)26)31-20(36)16-6-4-9-32(16)21(37)15(7-10-40-2)30-17(33)11-24/h13-16H,3-12,24H2,1-2H3,(H,28,35)(H,29,34)(H,30,33)(H,31,36)(H,38,39)(H4,25,26,27)/t13-,14-,15-,16-/m0/s1

InChI Key

UEXOULUZVZYKES-VGWMRTNUSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)CN

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)CN

Origin of Product

United States

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